Lipophilicity Differentiation: XLogP3 of 3.7 vs. 2.5 for the Non-Fluorinated Analog
The target compound exhibits a computed XLogP3 of 3.7, which is approximately 1.2 log units higher than the reported LogP of 2.5–2.6 for the non-fluorinated analog 1,3-dichloro-4,6-dinitrobenzene (CAS 3698-83-7) [1][2]. This difference corresponds to a theoretical ~16-fold increase in octanol-water partition coefficient, reflecting the lipophilicity-enhancing effect of fluorine substitution at position 3. The increased lipophilicity may improve membrane permeability and organic solvent solubility compared to the all-chloro analog. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate logP without substantially increasing molecular weight, as evidenced by the moderate 18 Da increase (254.98 vs. 236.99 g/mol) relative to the non-fluorinated comparator .
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (PubChem computed) |
| Comparator Or Baseline | 1,3-Dichloro-4,6-dinitrobenzene (CAS 3698-83-7): LogP = 2.52–2.61 (ACD/LogP, multiple database sources) |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.2 (target more lipophilic) |
| Conditions | Computed values from PubChem (XLogP3 algorithm) and ChemSpider/SIELC (ACD/LogP); no experimental logP measurement identified for the target compound |
Why This Matters
This logP difference is decision-relevant for projects requiring specific compound partitioning behavior in biphasic reactions, membrane permeability optimization, or chromatographic retention tuning.
- [1] PubChem Compound Summary for CID 86775443, 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene, XLogP3 = 3.7. View Source
- [2] SIELC Technologies, 1,3-Dichloro-4,6-dinitrobenzene (CAS 3698-83-7) HPLC data sheet, LogP = 2.61. View Source
